Lipophilicity and Polar Surface Area Differentiation vs. the 3-Thiol Analog
The target phenol compound demonstrates a computed AlogP of 1.29 compared to an XLogP3-AA of 2.1 for the 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol analog (PubChem CID 686249), representing a 0.81 log unit reduction in lipophilicity [1]. Simultaneously, the TPSA increases from 72.6 Ų (thiol) to 90.65 Ų (phenol), an increment of 18.05 Ų [1]. The number of hydrogen bond acceptors (HBA: 5 vs. 3) and donors (HBD: 2 vs. 1) also differs substantially [1].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | AlogP = 1.29, TPSA = 90.65 Ų, HBA = 5, HBD = 2 |
| Comparator Or Baseline | 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: XLogP3-AA = 2.1, TPSA = 72.6 Ų, HBA = 3, HBD = 1 |
| Quantified Difference | ΔLipophilicity ≈ −0.81 log units; ΔTPSA = +18.05 Ų; ΔHBA = +2; ΔHBD = +1 |
| Conditions | Computed descriptors: AlogP (Ghose-Crippen) from Aladdin; XLogP3-AA and TPSA from PubChem Cactvs 3.4.8.24 |
Why This Matters
Lower lipophilicity and higher TPSA predict improved aqueous solubility and reduced non-specific protein binding, which may translate into cleaner screening profiles in biochemical assays compared to the more lipophilic thiol analog.
- [1] PubChem CID 686249. 4-Phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol. XLogP3-AA 2.1, TPSA 72.6 Ų, HBA 3, HBD 1. View Source
